molecular formula C18H26N6O B10980362 {1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone

Cat. No.: B10980362
M. Wt: 342.4 g/mol
InChI Key: PYEYMAFDZRQNDX-UHFFFAOYSA-N
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Description

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyridazine core, followed by the introduction of the piperidine and pyrrolidine groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridazine core or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone stands out due to its unique combination of structural features, which confer specific chemical and biological properties not commonly found in other compounds

Biological Activity

The compound 1-[3-(Propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}(pyrrolidin-1-yl)methanone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core fused with a piperidine and pyrrolidine moiety. Its molecular formula is C15H20N6C_{15}H_{20}N_{6} with a molecular weight of approximately 284.36 g/mol. The structural complexity provides a diverse range of interactions with biological targets.

Pharmacological Effects

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds derived from the triazolo[4,3-b]pyridazine scaffold have shown selective inhibition of c-Met kinases, which are implicated in various cancers. One notable derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases, highlighting its potential as a preclinical candidate for cancer treatment .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that certain derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The structure-activity relationship studies indicate that modifications to the pyridazine ring can enhance neuroprotective activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that substituents on the triazole and pyridazine rings significantly influence biological activity. For instance:

  • Substitution at the 6-position of the pyridazine ring enhances interaction with target proteins, leading to improved potency against cancer cell lines.
  • Modifications to the piperidine and pyrrolidine moieties also affect solubility and bioavailability, critical factors for therapeutic efficacy .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of the compound demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The most potent derivative induced apoptosis through caspase activation and cell cycle arrest at the G2/M phase .

Case Study 2: Anti-inflammatory Action

In a model of acute inflammation, a selected derivative showed a marked reduction in paw edema in rats when administered intraperitoneally. The results indicated that the compound could effectively modulate inflammatory responses, suggesting its potential use as an anti-inflammatory agent .

Properties

Molecular Formula

C18H26N6O

Molecular Weight

342.4 g/mol

IUPAC Name

[1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H26N6O/c1-13(2)17-20-19-15-5-6-16(21-24(15)17)22-11-7-14(8-12-22)18(25)23-9-3-4-10-23/h5-6,13-14H,3-4,7-12H2,1-2H3

InChI Key

PYEYMAFDZRQNDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)N4CCCC4

Origin of Product

United States

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